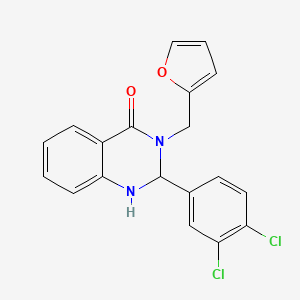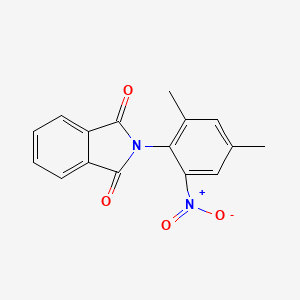
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, also known as DNTB, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. DNTB is a thiazole derivative that has been synthesized through different methods and has been tested for its various biological activities.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or pathways. For example, 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been shown to have different biochemical and physiological effects, depending on the concentration and the cell type. For example, at low concentrations, 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been shown to induce cell cycle arrest and apoptosis, while at high concentrations, it can induce necrosis. 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has also been shown to affect the expression of different genes involved in cell proliferation, differentiation, and survival.
Advantages and Limitations for Lab Experiments
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, including its potential applications as a therapeutic agent for different diseases, such as cancer and inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Moreover, the synthesis of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide derivatives with improved activity and selectivity is an area of active research.
Conclusion:
In conclusion, 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has attracted the attention of researchers due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide as a therapeutic agent.
Synthesis Methods
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be synthesized through different methods, including the reaction of 5-nitro-2-aminothiazole with ethyl 3,4-diethoxybenzoate in the presence of a catalyst, or by reacting 5-nitro-2-aminothiazole with 3,4-diethoxybenzoic acid in the presence of a coupling agent. The yield of 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide varies depending on the method used, but it can be purified through recrystallization or column chromatography.
Scientific Research Applications
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has been tested for its various biological activities, including its antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of different bacteria, such as Staphylococcus aureus and Escherichia coli, and to have cytotoxic effects on different cancer cell lines, such as HeLa and MCF-7. 3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has also been tested for its anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-3-21-10-6-5-9(7-11(10)22-4-2)13(18)16-14-15-8-12(23-14)17(19)20/h5-8H,3-4H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYZWUPLWIPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4'-({[(benzoylamino)thio]methyl}amino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4987331.png)
![8-butyl-8-methyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B4987337.png)
![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)
![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)

![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
